3-(Aminomethyl)-4-bromophenol
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Overview
Description
3-(Aminomethyl)-4-bromophenol: is an organic compound that consists of a bromine atom, an aminomethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-bromophenol typically involves the bromination of 3-(Aminomethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)-4-bromophenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-(Aminomethyl)phenol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3-(Aminomethyl)phenol.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)-4-bromophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also be employed in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-bromophenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding or other interactions.
Comparison with Similar Compounds
3-(Aminomethyl)phenol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
4-Bromophenol: Lacks the aminomethyl group, which affects its solubility and interaction with biological targets.
3-Bromo-4-hydroxybenzylamine: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness: 3-(Aminomethyl)-4-bromophenol is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(aminomethyl)-4-bromophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSWINSPQZNXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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